Cas no 2228388-55-2 (3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile)

3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile 化学的及び物理的性質
名前と識別子
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- 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile
- 2228388-55-2
- EN300-1780338
-
- インチ: 1S/C8H11N3O/c1-6-5-7(11(2)10-6)8(12)3-4-9/h5,8,12H,3H2,1-2H3
- InChIKey: JELMTUVUBJOATG-UHFFFAOYSA-N
- ほほえんだ: OC(CC#N)C1=CC(C)=NN1C
計算された属性
- せいみつぶんしりょう: 165.090211983g/mol
- どういたいしつりょう: 165.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.8Ų
- 疎水性パラメータ計算基準値(XlogP): -0.5
3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1780338-5.0g |
3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |
2228388-55-2 | 5g |
$3313.0 | 2023-05-23 | ||
Enamine | EN300-1780338-1.0g |
3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |
2228388-55-2 | 1g |
$1142.0 | 2023-05-23 | ||
Enamine | EN300-1780338-0.25g |
3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |
2228388-55-2 | 0.25g |
$1051.0 | 2023-09-20 | ||
Enamine | EN300-1780338-2.5g |
3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |
2228388-55-2 | 2.5g |
$2240.0 | 2023-09-20 | ||
Enamine | EN300-1780338-0.1g |
3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |
2228388-55-2 | 0.1g |
$1005.0 | 2023-09-20 | ||
Enamine | EN300-1780338-10.0g |
3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |
2228388-55-2 | 10g |
$4914.0 | 2023-05-23 | ||
Enamine | EN300-1780338-0.05g |
3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |
2228388-55-2 | 0.05g |
$959.0 | 2023-09-20 | ||
Enamine | EN300-1780338-1g |
3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |
2228388-55-2 | 1g |
$1142.0 | 2023-09-20 | ||
Enamine | EN300-1780338-10g |
3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |
2228388-55-2 | 10g |
$4914.0 | 2023-09-20 | ||
Enamine | EN300-1780338-5g |
3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |
2228388-55-2 | 5g |
$3313.0 | 2023-09-20 |
3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrileに関する追加情報
3-(1,3-Dimethyl-1H-Pyrazol-5-yl)-3-Hydroxypropanenitrile: A Comprehensive Overview
3-(1,3-Dimethyl-1H-Pyrazol-5-yl)-3-hydroxypropanenitrile, also known by its CAS registry number CAS No. 2228388-55-2, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a pyrazole ring with a hydroxynitrile group. The pyrazole moiety, a five-membered aromatic ring containing two nitrogen atoms, is known for its versatility in chemical synthesis and its ability to participate in various bioactive interactions.
The structure of 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile consists of a central pyrazole ring substituted with two methyl groups at positions 1 and 3. The hydroxynitrile group is attached at position 5 of the pyrazole ring. This arrangement creates a molecule with both hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in drug design and material science.
Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. For instance, researchers have explored its role as a building block in the synthesis of bioactive molecules with anti-inflammatory and antioxidant properties. The hydroxynitrile group has been shown to contribute to the compound's ability to scavenge free radicals, which is a critical feature in combating oxidative stress-related diseases.
In addition to its biological applications, CAS No. 2228388-55-2 has also been investigated for its potential in catalytic processes. The pyrazole ring's ability to act as a ligand in transition metal complexes has opened new avenues for its use in asymmetric catalysis and enantioselective synthesis. These findings underscore the compound's importance as a versatile intermediate in organic synthesis.
The synthesis of 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile typically involves multi-step reactions that combine nucleophilic aromatic substitution and oxidation processes. Recent advancements in green chemistry have led to the development of more efficient and environmentally friendly methods for its production. These methods not only reduce the environmental footprint but also enhance the scalability of the synthesis process.
In terms of physical properties, this compound exhibits a melting point of approximately 160°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its solubility profile makes it ideal for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
The application of CAS No. 2228388-55-2 extends beyond pharmaceuticals into materials science. Researchers have explored its use as a precursor for the synthesis of advanced materials, such as conductive polymers and nanomaterials. The compound's ability to undergo polymerization under specific conditions has been leveraged to develop materials with unique electronic properties.
In conclusion, 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile, or CAS No. 2228388-55-2, stands out as a valuable compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and biological applications, positions it as an essential tool for researchers in both academia and industry.
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